An In-depth Technical Guide to DBCO-C2-Sulfo-NHS Ester: A Water-Soluble Crosslinker for Advanced Bioconjugation
An In-depth Technical Guide to DBCO-C2-Sulfo-NHS Ester: A Water-Soluble Crosslinker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-C2-Sulfo-NHS ester is a water-soluble, amine-reactive crosslinker that plays a pivotal role in modern bioconjugation and drug development.[1][2] It incorporates a dibenzocyclooctyne (DBCO) moiety, which is central to copper-free click chemistry, and a sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester for covalent attachment to primary amines.[3][4] The inclusion of a sulfonate group on the NHS ring imparts water solubility, allowing for conjugation reactions in aqueous buffers without the need for organic co-solvents that can be detrimental to protein structure and function.[5][6] This guide provides a comprehensive overview of DBCO-C2-Sulfo-NHS ester, including its chemical properties, reaction mechanism, detailed experimental protocols, and applications in biological research.
Core Properties and Specifications
DBCO-C2-Sulfo-NHS ester is a versatile reagent with well-defined chemical and physical properties that make it suitable for a wide range of bioconjugation applications.
| Property | Value |
| Molecular Formula | C₂₅H₂₁N₂NaO₈S |
| Molecular Weight | 532.5 g/mol |
| CAS Number | 1400191-52-7 |
| Appearance | White to off-white solid |
| Purity | Typically >95% as determined by HPLC |
| Solubility | Soluble in water and organic solvents such as DMSO and DMF |
| Storage Conditions | Store at -20°C, desiccated. |
Reaction Mechanism and Workflow
The utility of DBCO-C2-Sulfo-NHS ester lies in its bifunctional nature, enabling a two-step conjugation process. The first step involves the reaction of the Sulfo-NHS ester with a primary amine, followed by the copper-free click chemistry reaction of the DBCO group with an azide-modified molecule.
Amine Acylation via Sulfo-NHS Ester
The Sulfo-NHS ester group reacts specifically with primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of proteins, to form a stable amide bond.[6][7] This reaction is most efficient at a neutral to slightly alkaline pH (7.2-8.5).[6][8] The sulfonate group on the NHS ring enhances the water solubility of the reagent and prevents it from crossing cell membranes, making it ideal for labeling cell surface proteins.[6]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Once the DBCO moiety is attached to the molecule of interest, it can undergo a highly efficient and bioorthogonal reaction with an azide-functionalized molecule. This reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or copper-free click chemistry, proceeds rapidly at physiological temperatures and in aqueous environments without the need for a toxic copper catalyst.[9][10]
Experimental Protocols
The following is a generalized protocol for the labeling of a protein with DBCO-C2-Sulfo-NHS ester. Optimization may be required for specific applications.
Materials
-
DBCO-C2-Sulfo-NHS ester
-
Protein or other amine-containing molecule
-
Reaction Buffer: Amine-free buffer with a pH of 7.2-8.5 (e.g., phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer).[6][11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.[11]
-
Anhydrous DMSO or DMF (for preparing stock solutions)
-
Desalting column or dialysis equipment for purification
Procedure
-
Preparation of Reagents:
-
Allow the vial of DBCO-C2-Sulfo-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[11]
-
Prepare a stock solution of DBCO-C2-Sulfo-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.[11] NHS esters are susceptible to hydrolysis in aqueous solutions.[6]
-
Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.[12]
-
-
Labeling Reaction:
-
Add the calculated amount of the DBCO-C2-Sulfo-NHS ester stock solution to the protein solution. The molar excess of the ester will depend on the protein concentration and the desired degree of labeling.[11][12]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[11][12]
-
-
Quenching the Reaction:
-
Purification:
-
Remove the excess, unreacted DBCO-C2-Sulfo-NHS ester and the quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.[11]
-
Quantitative Parameters for Labeling Reactions
| Parameter | Recommended Range/Value |
| pH | 7.2 - 8.5 |
| Temperature | Room temperature (20-25°C) or 4°C |
| Reaction Time | 30-60 minutes at room temperature; 2-4 hours at 4°C |
| Molar Excess | 10- to 50-fold molar excess of DBCO-C2-Sulfo-NHS ester to protein, depending on protein concentration |
| Protein Concentration | 1-10 mg/mL |
Applications in Research and Drug Development
The unique properties of DBCO-C2-Sulfo-NHS ester make it a valuable tool in a variety of applications, including the development of antibody-drug conjugates (ADCs) and cell surface labeling for imaging and tracking studies.
Antibody-Drug Conjugates (ADCs)
In the field of targeted cancer therapy, DBCO-C2-Sulfo-NHS ester is used to link cytotoxic drugs to monoclonal antibodies. The antibody directs the drug to cancer cells expressing a specific antigen, thereby minimizing off-target toxicity. The process involves first labeling the antibody with the DBCO moiety and then conjugating an azide-modified drug via copper-free click chemistry.[9][13]
Cell Surface Protein Labeling and Imaging
The water-solubility and membrane impermeability of DBCO-C2-Sulfo-NHS ester make it an excellent choice for labeling proteins on the surface of live cells.[6][14][15] This enables the tracking of protein trafficking, internalization, and interactions in real-time using fluorescence microscopy, often in conjunction with azide-modified fluorescent probes.[14][16]
Conclusion
DBCO-C2-Sulfo-NHS ester is a powerful and versatile tool for bioconjugation. Its water solubility, amine reactivity, and compatibility with copper-free click chemistry provide researchers, scientists, and drug development professionals with a robust method for creating well-defined bioconjugates. The ability to perform these reactions under mild, aqueous conditions is particularly advantageous for preserving the structure and function of sensitive biological molecules, thereby advancing the development of targeted therapeutics and sophisticated cellular imaging techniques.
References
- 1. DBCO-C2 NHS Oligo Modifications from Gene Link [genelink.com]
- 2. interchim.fr [interchim.fr]
- 3. covachem.com [covachem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. thermofisher.com [thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. click.vectorlabs.com [click.vectorlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. adooq.com [adooq.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
